molecular formula C19H20ClN3O4S B1677958 Piragliatin CAS No. 625114-41-2

Piragliatin

货号 B1677958
CAS 编号: 625114-41-2
分子量: 421.9 g/mol
InChI 键: XEANIURBPHCHMG-SWLSCSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piragliatin, also known as RO4389620, is a novel glucokinase activator . It has been shown to lower plasma glucose levels in both the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus .


Molecular Structure Analysis

Piragliatin has a molecular formula of C19H20ClN3O4S . Its molecular weight is 421.9 g/mol . The InChIKey of Piragliatin is XEANIURBPHCHMG-SWLSCSKDSA-N . The canonical SMILES representation is CS(=O)(=O)C1=C(C=C(C=C1)C@@HC2)C(=O)NC3=NC=CN=C3)Cl .


Chemical Reactions Analysis

Piragliatin has been shown to cause a dose-dependent reduction of glucose levels in both fasting and fed states . In the fasting state, it caused a dose-dependent increase in β-cell function, a fall in endogenous glucose output, and a rise in glucose use .

科学研究应用

Glucokinase Activator for Diabetes Mellitus

Piragliatin and Glucose Homeostasis : Piragliatin, known for its role as a glucokinase activator, has been studied for its effects on β-cell function and glucose fluxes in patients with type 2 diabetes. A phase Ib randomized trial revealed that Piragliatin induces a dose-dependent reduction in glucose levels in both fasting and fed states, primarily through enhancing β-cell function and altering glucose turnover (Bonadonna et al., 2010).

Effects on Fasting and Postprandial Plasma Glucose : In another study, Piragliatin demonstrated rapid, dose-dependent reductions in fasting and postprandial plasma glucose in type 2 diabetes patients. This was observed in a placebo-controlled, multiple-ascending-doses study, underlining its potential as a significant intervention in managing type 2 diabetes mellitus (Zhi & Zhai, 2016).

Mechanistic Studies and Pharmacokinetics

Pharmacokinetics and Drug Interactions : Research exploring the pharmacokinetics of Piragliatin in the presence of CYP3A modifiers or ethanol highlighted potential interactions that could influence its glucose-lowering effect. These studies provide critical insights for optimizing therapeutic strategies involving Piragliatin in diabetic patients (Zhi et al., 2016).

Discovery and Development : The discovery and development of Piragliatin were driven by the need to address type 2 diabetes through glucokinase activation. Early research identified Piragliatin as a candidate that could effectively lower pre- and postprandial glucose levels and improve the insulin secretory profile without causing undesirable effects like hepatic lipidosis, which was observed with other compounds (Sarabu et al., 2012).

Clinical Efficacy and Safety

QT Interval Study : A study examining the effect of Piragliatin on the QT interval in patients with type 2 diabetes mellitus indicated that Piragliatin did not have a clinically significant effect on the QTcS interval at tested doses, suggesting its safety in terms of cardiac electrical activity. However, the need for long-term monitoring was noted, especially at higher doses (Zhi et al., 2017).

未来方向

There are currently more than 7,000 trials registered around the world, many looking at ‘novel’ drug targets like glucokinase activators such as Piragliatin . The bar has been raised for novel therapies under development for type 2 diabetes; new therapies are now expected to prevent cardiovascular and renal complications independent of and in addition to their ability to decrease the plasma concentrations of glucose .

属性

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANIURBPHCHMG-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048520
Record name Piragliatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piragliatin

CAS RN

625114-41-2
Record name Piragliatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piragliatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRAGLIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-propionic acid (594.8 mg, 1.725 mmol) in methylene chloride (8.6 mL) and N,N-dimethylformamide (2 drops) cooled to 0° C. was treated with oxalyl chloride (226 μL, 2.587 mmol). The reaction mixture was stirred at 0° C. for 15 min and then stirred at 25° C. for 2 h. The reaction mixture was concentrated in vacuo to afford a red oil. This red oil was dissolved in tetrahydrofuran (4.03 mL), cooled to 0° C., and then slowly treated with a solution of 2-aminopyrazine (246.1 mg, 2.587 mmol) and pyridine (209 μL, 2.587 mmol) in tetrahydrofuran (4.3 mL). The resulting reaction mixture was stirred at 0° C. for 15 min and then stirred at 25° C. for 2 h. The reaction mixture was quenched with a 1N aqueous citric acid solution (20 mL) and then extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (2×100 mL) and a saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80% ethyl acetate/hexanes) afforded 2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-N-pyrazin-2-yl-propionamide (207.3 mg, 28%) as a pale yellow foam: mp 93-96° C. (foam to gel); (ES)+-HRMS m/e calcd for C19H20ClN3O4S (M+H)+422.0936. found 422.0938.
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-propionic acid
Quantity
594.8 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
226 μL
Type
reactant
Reaction Step Two
Quantity
246.1 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Quantity
4.03 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piragliatin
Reactant of Route 2
Reactant of Route 2
Piragliatin
Reactant of Route 3
Piragliatin
Reactant of Route 4
Piragliatin
Reactant of Route 5
Reactant of Route 5
Piragliatin
Reactant of Route 6
Piragliatin

Citations

For This Compound
362
Citations
RC Bonadonna, T Heise, C Arbet-Engels… - The Journal of …, 2010 - academic.oup.com
Context: Glucokinase plays a key role in glucose homeostasis. Glucokinase activators can lower glucose levels in both animal and human type 2 diabetes, but their mechanism of action …
Number of citations: 154 academic.oup.com
J Zhi, S Zhai - The Journal of Clinical Pharmacology, 2016 - Wiley Online Library
… Fifty‐nine T2D patients were given piragliatin or placebo in a dose‐escalation … Piragliatin exposure was dose proportional without appreciable accumulation or food effect. Piragliatin …
Number of citations: 31 accp1.onlinelibrary.wiley.com
R Sarabu, FT Bizzarro, WL Corbett… - Journal of medicinal …, 2012 - ACS Publications
Glucokinase (GK) activation as a potential strategy to treat type 2 diabetes (T2D) is well recognized. Compound 1, a glucokinase activator (GKA) lead that we have previously disclosed, …
Number of citations: 103 pubs.acs.org
R Sarabu, JW Tilley, J Grimsby - Accounts in Drug Discovery, 2010 - books.google.com
… Piragliatin, in a battery of in vitro and in vivo efficacy tests, PK… In a Phase I proof-of-concept study, 21b piragliatin was evaluated … 21a In these trials, piragliatin decreased fasting and post…
Number of citations: 6 books.google.com
S Zhai, A Georgy, Z Liang, J Zhi - Clinical pharmacology in drug …, 2016 - Wiley Online Library
… piragliatin was more pronounced when it was administered concomitantly with glyburide as compared to piragliatin … by a potential PK interaction between piragliatin and glyburide. Other …
Number of citations: 13 accp1.onlinelibrary.wiley.com
J Zhi, S Zhai, M Boldrin - Clinical pharmacology in drug …, 2017 - Wiley Online Library
… To determine the effect of piragliatin on the QTcS (… piragliatin twice daily, placebo, and 400 mg moxifloxacin (on day 1 and day 5 only) for 5 days. In the categorical analyses, piragliatin …
Number of citations: 6 accp1.onlinelibrary.wiley.com
A Georgy, S Zhai, Z Liang, M Boldrin… - The Journal of Clinical …, 2016 - Wiley Online Library
… of piragliatin alone (as the control or reference) or piragliatin … The mean AUC 0–∞ of piragliatin and piragliatin plus … ∞ of piragliatin plus simvastatin compared with piragliatin alone was …
Number of citations: 4 accp1.onlinelibrary.wiley.com
MK Kim, JH Cho, JJ Lee, YH Cheong, MH Son… - PLoS One, 2013 - journals.plos.org
… In contrast, piragliatin rescued the cells only from STZ-induced stress. Akt activation by … factor in the case of piragliatin. Also, exenatide, not piragliatin, blocked changes in proteins 14-3-…
Number of citations: 11 journals.plos.org
J Zhi, S Zhai, A Georgy, Z Liang… - The Journal of Clinical …, 2016 - Wiley Online Library
… of piragliatin by converting the metabolite M4 back to piragliatin… piragliatin and ultimately the therapeutic efficacy of piragliatin. … interrelationship between piragliatin and M4 metabolite in …
Number of citations: 5 accp1.onlinelibrary.wiley.com
N Doliba, W Qin, H Najafi… - Canadian …, 2009 - canadianjournalofdiabetes.com
… Piragliatin potentiates GSIR and lowers blood sugar … In the present study we emphasized the effect of piragliatin on … is the effect of different concentrations of piragliatin on GSIR and the …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。